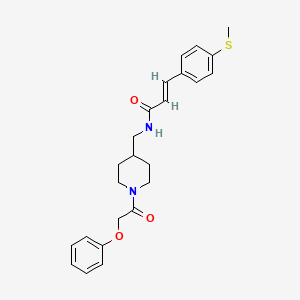

(E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide

Description

The compound (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by three key structural motifs:

- Acrylamide backbone: A reactive α,β-unsaturated carbonyl system that enables covalent interactions with biological targets, such as kinases or receptors.

- Piperidin-4-ylmethyl-phenoxyacetyl moiety: A nitrogen-containing heterocycle (piperidine) linked to a phenoxyacetyl group, which may confer conformational rigidity and modulate pharmacokinetic properties.

Properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-30-22-10-7-19(8-11-22)9-12-23(27)25-17-20-13-15-26(16-14-20)24(28)18-29-21-5-3-2-4-6-21/h2-12,20H,13-18H2,1H3,(H,25,27)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEMSTRLYNGIRO-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

Preparation of 4-(methylthio)phenylacrylamide: This intermediate can be synthesized by reacting 4-(methylthio)benzaldehyde with acrylamide in the presence of a base such as potassium carbonate.

Synthesis of 1-(2-phenoxyacetyl)piperidine: This intermediate is prepared by reacting piperidine with phenoxyacetyl chloride under basic conditions.

Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acrylamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Bromine, nitric acid

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Amine

Substitution: Brominated or nitrated derivatives

Scientific Research Applications

Anticancer Potential

Recent studies have demonstrated that compounds structurally related to (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide exhibit significant anticancer properties. For instance, derivatives of the compound have been evaluated for their ability to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways often dysregulated in cancer. In vitro assays revealed moderate to high inhibition rates against various cancer cell lines, including pancreatic cancer cells (PANC-1) .

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Research indicates that similar piperidine derivatives can exhibit activity as dopamine receptor antagonists, which may be beneficial in treating disorders such as schizophrenia or Parkinson's disease. The ability to modulate neurotransmitter systems positions this compound as a candidate for further investigation in neuropharmacology.

Pain Management

Given its structural attributes, (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide may also hold promise in pain management therapies. Compounds with similar frameworks have shown efficacy in reducing pain through mechanisms involving opioid receptors or other pain-modulating pathways.

Antimicrobial Activity

Emerging data suggest that derivatives of this compound could possess antimicrobial properties. Research into related thioether compounds has indicated activity against various bacterial strains, making this class of compounds a target for developing new antimicrobial agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares the target compound with key analogues from the evidence, highlighting structural variations and their implications:

Key Observations:

Acrylamide Backbone : All compounds share the acrylamide core, critical for covalent binding or hydrogen-bond interactions. The target compound’s α,β-unsaturated system may engage in Michael addition with cysteine residues in biological targets, similar to EGFR inhibitors like 23b .

Aryl Substituents: The 4-(methylthio)phenyl group in the target compound contrasts with nitrophenyl () or pyridinyl () groups in analogs. The methylthio (-SMe) group enhances lipophilicity (logP ~3.5 estimated) compared to polar nitro (-NO₂) or basic pyridinyl groups. Phenoxyacetyl-piperidine in the target compound introduces a bulky, flexible substituent, distinct from the rigid quinazolinyl-thiophene in 23b or the simpler phenoxyphenyl in .

Piperidine Derivatives: Piperidine rings are common in bioactive compounds (e.g., acryloylfentanyl ).

Physicochemical and Pharmacokinetic Properties

- Comparatively, acryloylfentanyl (367.5 g/mol) and nitrophenyl acrylamide (360.4 g/mol) are smaller and more likely to be orally bioavailable.

- Solubility: The methylthio and phenoxyacetyl groups may reduce aqueous solubility, necessitating formulation optimization. In contrast, cyanoacrylamides (e.g., compound 7 ) exhibit higher polarity due to cyano (-CN) and methylthio (-SMe) groups.

- Metabolic Stability : The methylthio group is susceptible to oxidation (e.g., to sulfoxide or sulfone), which could alter activity or toxicity. Piperidine N-acetylation (as in the target compound) may mitigate CYP450-mediated metabolism compared to unsubstituted piperidines .

Biological Activity

(E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure indicates the presence of an acrylamide backbone, which is often associated with various biological activities.

The biological activity of (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways.

- Inhibition of Oncogenic Pathways :

- Antitumor Activity :

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related derivatives, yielding promising results:

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antitumor Efficacy :

A study published in RSC Advances evaluated the effect of various acrylamide derivatives on pancreatic cancer cells. The results indicated that (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide exhibited a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics . -

Mechanistic Insights :

Another investigation focused on the molecular mechanisms underlying the compound's action. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction, which is known to trigger apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.